molecular formula C18H14F3N3O2S B14954228 5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B14954228
M. Wt: 393.4 g/mol
InChI Key: UCSCVBAGDDCJJC-UHFFFAOYSA-N
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Description

5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine moiety, and a trifluoromethoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is typically carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazole intermediate with a pyridine derivative, such as 4-chloromethylpyridine, in the presence of a base like sodium hydride.

    Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of the thiazole-pyridine intermediate with a trifluoromethoxyphenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine moiety. Reagents such as sodium hydride or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor signaling, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-phenyl-1,3-thiazole-4-carboxamide: Lacks the pyridine and trifluoromethoxyphenyl groups, resulting in different chemical and biological properties.

    N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide: Lacks the methyl group on the thiazole ring, which may affect its reactivity and interactions with biological targets.

    5-methyl-N-(pyridin-4-ylmethyl)-2-phenyl-1,3-thiazole-4-carboxamide: Lacks the trifluoromethoxy group, which may influence its chemical stability and biological activity.

Uniqueness

The uniqueness of 5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide lies in its combination of functional groups. The presence of the trifluoromethoxyphenyl group imparts enhanced chemical stability and lipophilicity, while the pyridine moiety allows for specific interactions with biological targets. The methyl group on the thiazole ring further modulates its reactivity and overall properties.

Properties

Molecular Formula

C18H14F3N3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

5-methyl-N-(pyridin-4-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H14F3N3O2S/c1-11-15(16(25)23-10-12-6-8-22-9-7-12)24-17(27-11)13-2-4-14(5-3-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,23,25)

InChI Key

UCSCVBAGDDCJJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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